molecular formula C20H21ClN2O3S B11345237 propan-2-yl (2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

propan-2-yl (2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11345237
M. Wt: 404.9 g/mol
InChI Key: KLGLSYSIRMUJTL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions using 2-chlorophenol and an appropriate alkylating agent.

    Attachment of Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiourea or similar reagents.

    Esterification: The final step involves esterification of the benzimidazole derivative with propan-2-ol in the presence of an acid catalyst.

Chemical Reactions Analysis

Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions:

Scientific Research Applications

Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, benzimidazole, lacks the additional functional groups present in the target compound, resulting in different biological activities.

    Mebendazole: A well-known benzimidazole derivative used as an anthelmintic, mebendazole has a different substitution pattern, leading to its specific antiparasitic activity.

    Albendazole: Another anthelmintic benzimidazole, albendazole, also differs in its substitution pattern and is used to treat parasitic worm infestations.

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H21ClN2O3S/c1-14(2)26-19(24)13-23-17-9-5-4-8-16(17)22-20(23)27-12-11-25-18-10-6-3-7-15(18)21/h3-10,14H,11-13H2,1-2H3

InChI Key

KLGLSYSIRMUJTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3Cl

Origin of Product

United States

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